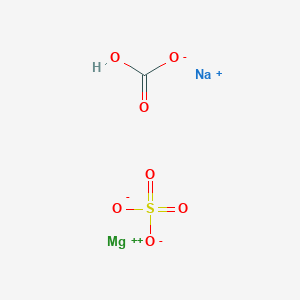

Andrew's liver salt

Description

Properties

CAS No. |

138230-27-0 |

|---|---|

Molecular Formula |

CHMgNaO7S |

Molecular Weight |

204.38 g/mol |

IUPAC Name |

magnesium;sodium;hydrogen carbonate;sulfate |

InChI |

InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |

InChI Key |

ZDXSOOBRDLVPON-UHFFFAOYSA-K |

SMILES |

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

Isomeric SMILES |

[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

Canonical SMILES |

[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

Synonyms |

Andrew's Liver Salt |

Origin of Product |

United States |

Historical Trajectories in the Chemical Formulation of Andrew S Liver Salt

Genesis and Evolution of Multi-Component Effervescent Formulations

The concept of effervescent formulations is not a recent innovation, with roots extending back over two centuries. impactfactor.org Scientists in the 17th and 18th centuries began to uncover the chemical properties and physiological effects of various salts found in natural mineral springs, such as Glauber's salt and Epsom salts. wikipedia.org These springs had long been frequented for their perceived health benefits. wikipedia.org

This early understanding of acid-base reactions paved the way for the development of manufactured "fruit salts" and other effervescent powders. wikipedia.orgbiowell.com.tr These formulations typically involved the reaction between an acid and a carbonate or bicarbonate salt in the presence of water, which produces carbon dioxide gas and the characteristic fizzing. wikipedia.orgbiowell.com.trmdpi.com The earliest effervescent powders for medicinal use included "Seidlitz Powders," patented in 1815, which contained sodium potassium tartrate, sodium bicarbonate, and tartaric acid. impactfactor.org

The primary appeal of effervescent systems lies in their ability to deliver active ingredients in a readily soluble and palatable form, often leading to faster absorption and onset of action. impactfactor.orgwikipedia.orgbiowell.com.tr The carbon dioxide produced can also aid in the absorption of certain compounds. wikipedia.org Over time, the formulation of effervescent products has become more sophisticated, with advancements aimed at improving stability, controlling release profiles, and enhancing user convenience. biowell.com.trnumberanalytics.com

Historical Chemical Compositional Determination of Andrew's Liver Salt Ingredients

This compound was formulated to provide both antacid and laxative effects. wikipedia.orgukbusinessmagazine.co.uk Its efficacy is derived from a combination of key chemical components that have remained central to its formulation throughout its history.

The primary active ingredients in this compound have consistently been:

Sodium Bicarbonate (Sodium Hydrogen Carbonate) : This compound acts as an antacid, neutralizing excess stomach acid. wikipedia.orghealthwords.aitravelpharm.com

Citric Acid : When mixed with sodium bicarbonate in water, citric acid creates the effervescent effect through the production of carbon dioxide. wikipedia.orghealthwords.aitravelpharm.com This reaction also contributes to the product's palatability.

Magnesium Sulphate (Epsom Salt) : This ingredient functions as a laxative. wikipedia.orghealthwords.aitravelpharm.com

Historical and recent product information indicates a consistent formulation based on these three core components. For instance, various sources cite the composition as including sodium bicarbonate, citric acid, and magnesium sulphate. wikipedia.orgukbusinessmagazine.co.ukhealthwords.aitravelpharm.comletslookagain.com Some variations in the stated concentrations and the inclusion of other compounds like sodium carbonate have been noted in different product descriptions. gomed.ngscabpharmacy.com

The following tables detail the chemical compounds historically identified in this compound and their respective functions.

Core Chemical Components of this compound

| Chemical Compound | Formula | Function in Formulation |

|---|---|---|

| Sodium Bicarbonate | NaHCO₃ | Antacid, reacts with citric acid to produce effervescence |

| Citric Acid | C₆H₈O₇ | Reacts with sodium bicarbonate to produce effervescence, flavor enhancer |

Historically Cited Weight by Weight (w/w) Percentages of Active Ingredients

| Source | Sodium Bicarbonate (% w/w) | Citric Acid (% w/w) | Magnesium Sulphate (% w/w) |

|---|---|---|---|

| Wikipedia wikipedia.org | 22.6 | 19.5 | 17.4 |

| TravelPharm travelpharm.com | 22.6 | 19.5 | 17.4 |

| electronic Medicines Compendium (eMC) medicines.org.uk | 22.6 | 19.5 | 17.4 |

| Lucan Village Pharmacy lucanpharmacy.com | 22.6 | 19.5 | 17.4 (as dihydrate) |

It is worth noting that while the core ingredients have remained consistent, the product also contains sucrose (B13894), which is listed as an excipient. lucanpharmacy.commedicines.org.uk The production of this compound was discontinued (B1498344) in November 2023. wikipedia.org

Sodium Bicarbonate: from Discovery to Industrial Synthesis

Early Chemical Characterization and Discovery of Sodium Bicarbonate

The journey to isolating and producing sodium bicarbonate on a large scale is intertwined with the industrial revolution's demand for its chemical precursor, sodium carbonate.

In the late 18th century, the demand for soda ash (sodium carbonate) surged due to its critical role in the manufacturing of glass, soap, paper, and textiles. sciencehistory.orgthechemicalengineer.com Before this period, the primary source of alkali was potash from wood ashes, but widespread deforestation made this unsustainable. thechemicalengineer.comchemeurope.com In response to a prize offered by the French Academy of Sciences in 1783 for a method to produce soda ash from common sea salt, French chemist Nicolas Leblanc developed a viable process. sciencehistory.orgebsco.com

Leblanc's process, patented in 1791, involved two main stages. sciencehistory.orgchemeurope.com First, sodium chloride (salt) was heated with sulfuric acid, producing sodium sulfate (B86663) and hydrochloric acid gas. sciencehistory.orgthechemicalengineer.com In the second, more innovative step, the sodium sulfate was mixed with crushed limestone (calcium carbonate) and charcoal (carbon) and heated in a furnace. thechemicalengineer.comchemeurope.com This reaction yielded a mixture of sodium carbonate and calcium sulfide (B99878). thechemicalengineer.com Since sodium carbonate is soluble in water and calcium sulfide is not, the desired product could be separated by washing the mixture with water. thechemicalengineer.com Leblanc established the first soda-ash factory in 1791. sciencehistory.org Despite the ingenuity of his method, Leblanc's efforts were thwarted by the French Revolution, and he never personally profited from his invention. sciencehistory.orgebsco.com The Leblanc process, however, became the dominant method for soda ash production for nearly a century, laying the foundation for the modern chemical industry, though it was plagued by pollution issues from its byproducts. ebsco.comresearchgate.net

The distinct chemical compound, sodium bicarbonate, was identified in 1801 by the German pharmacologist Valentin Rose the Younger. wikipedia.orgwikipedia.orgredox.com Rose, a pharmacist from Berlin, made this discovery while working in his family's pharmacy. wikipedia.orgdbpedia.org His work distinguished sodium bicarbonate from the more common sodium carbonate. wikipedia.orgacuriosityofcrime.com

The environmental and economic drawbacks of the Leblanc process spurred the search for a more efficient alternative. sciencehistory.orgwikipedia.org In the 1860s, the Belgian industrial chemist Ernest Solvay developed the ammonia-soda process, which would come to dominate global soda ash production. wikipedia.orgsolvay.com The Solvay process uses readily available and inexpensive raw materials: salt brine and limestone. wikipedia.org

The process involves passing carbon dioxide through a concentrated solution of brine and ammonia (B1221849). wikipedia.orgck12.org This causes the less water-soluble sodium bicarbonate to precipitate out of the solution, which is then filtered. wikipedia.orgwikipedia.orgck12.org The sodium bicarbonate can then be heated to produce pure sodium carbonate (soda ash). ck12.orgalfa-chemistry.com A key advantage of the Solvay process is its ability to recycle the ammonia used in the initial stage, making it more economical and less polluting than the Leblanc process. wikipedia.orgpricepedia.it By the 1890s, the Solvay process had largely superseded the Leblanc method, and it remains a major source of the world's soda ash today. wikipedia.orgsci-hub.se

| Process Comparison | Leblanc Process (1791) | Solvay Process (c. 1860s) |

| Primary Raw Materials | Salt, Sulfuric Acid, Limestone, Coal sciencehistory.orgthechemicalengineer.com | Brine (Salt Water), Limestone, Ammonia wikipedia.orgpricepedia.it |

| Key Product | Sodium Carbonate (Soda Ash) thechemicalengineer.com | Sodium Carbonate (Soda Ash) wikipedia.org |

| Intermediate Product | Sodium Sulfate thechemicalengineer.com | Sodium Bicarbonate wikipedia.orgpricepedia.it |

| Efficiency | Complex, multi-step, and labor-intensive. sciencehistory.org | Highly efficient with ammonia recovery. wikipedia.org |

| Environmental Impact | Produced significant polluting byproducts like hydrochloric acid gas. sciencehistory.orgresearchgate.net | Less polluting, with major byproducts being calcium chloride and water. wikipedia.org |

Valentin Rose the Younger's Identification of Sodium Bicarbonate

Contemporary Industrial Chemical Synthesis of Sodium Bicarbonate

Modern production of sodium bicarbonate relies on both synthetic chemical processes and the refinement of natural mineral deposits.

The most common industrial method for producing sodium bicarbonate is through the carbonation of sodium carbonate. wikipedia.orggoogle.com In this process, a saturated solution of pure sodium carbonate (soda ash) is treated with carbon dioxide gas. shimico.comgoogle.com The reaction causes sodium bicarbonate to crystallize, which can then be separated from the solution. google.comagc-chemicals.com

This process is typically carried out in a carbonation tower, where a sodium carbonate solution flows downwards against an upward stream of carbon dioxide gas. google.com The temperature is controlled to facilitate the precipitation of sodium bicarbonate crystals, which are collected from the bottom of the tower as a slurry. google.comgoogle.com The crystals are then centrifuged to remove excess water, dried, and sieved to produce the final product in various grades. agc-chemicals.comnaturalsoda.com

Significant quantities of sodium bicarbonate are also sourced from natural mineral deposits.

Nahcolite: This mineral is a naturally occurring form of sodium bicarbonate. acs.orgatamanchemicals.com Major deposits of nahcolite are found in the Piceance Basin of Colorado. atamanchemicals.comregulations.gov It is often extracted using solution mining, where hot water is injected deep underground to dissolve the nahcolite beds. naturalsoda.comregulations.gov The resulting brine, rich in dissolved sodium bicarbonate, is pumped to the surface. naturalsoda.comatamanchemicals.com The solution is then cooled, which causes the sodium bicarbonate to crystallize and precipitate out, after which it is collected and processed. naturalsoda.comregulations.gov A process for making sodium bicarbonate from nahcolite-rich solutions can also involve suppressing its solubility by adding salt. google.com

Trona: Trona is a mineral composed of sodium sesquicarbonate (a double salt of sodium carbonate and sodium bicarbonate). wyomingmining.orgresearchgate.net The world's largest trona deposit is located in the Green River Basin of Wyoming. regulations.govwyomingmining.org Trona ore is mined underground using room-and-pillar techniques. wyomingmining.org To produce sodium carbonate from trona, the ore is first crushed and then heated (calcined). wyomingmining.orgresearchgate.net This process converts the sodium sesquicarbonate into crude sodium carbonate by driving off water and carbon dioxide. wyomingmining.org The crude soda ash is then dissolved in water, the solution is filtered to remove impurities, and the water is evaporated to allow pure sodium carbonate monohydrate crystals to form. wyomingmining.orgepa.gov These crystals are then calcined again to produce the final, pure soda ash. google.com This soda ash can then be converted into sodium bicarbonate using the carbonation techniques described previously. epa.gov

| Natural Mineral Source | Chemical Composition | Primary Location | Extraction/Processing Method |

| Nahcolite | Sodium Bicarbonate (NaHCO₃) atamanchemicals.com | Piceance Basin, Colorado, USA regulations.gov | Solution mining with hot water, followed by cooling and crystallization. naturalsoda.com |

| Trona | Sodium Sesquicarbonate (Na₂CO₃·NaHCO₃·2H₂O) core.ac.uk | Green River, Wyoming, USA regulations.gov | Underground mining, crushing, calcination to soda ash, dissolution, and recrystallization. wyomingmining.orgresearchgate.net |

Carbonation Techniques for Sodium Carbonate Conversion

Chemical Reactivity and Stability of Sodium Bicarbonate in Aqueous and Anhydrous Systems

The utility of sodium bicarbonate in products like Andrew's Liver Salt is a direct result of its chemical reactivity, particularly in the presence of water and acids.

Acid-Base Reaction Mechanisms Involving Bicarbonate Anions

The bicarbonate ion (HCO₃⁻) is amphoteric, meaning it can act as both an acid and a base. wikipedia.org In aqueous solution, it establishes an equilibrium with water:

HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻ (acting as a base) HCO₃⁻ + H₂O ⇌ CO₃²⁻ + H₃O⁺ (acting as an acid)

The reaction with water to produce hydroxide (B78521) ions (OH⁻) is what gives sodium bicarbonate solutions their mildly alkaline nature. wikipedia.orgallen.in

The most prominent reaction of the bicarbonate anion in the context of this compound is its neutralization reaction with an acid. This compound contains citric acid (C₆H₈O₇), a weak organic acid. When the salt is dissolved in water, the citric acid and sodium bicarbonate react in an acid-base reaction. quora.comquora.com

3 NaHCO₃ + C₆H₈O₇ → Na₃C₆H₅O₇ + 3 H₂O + 3 CO₂

In this reaction, the citric acid donates protons (H⁺) which are accepted by the bicarbonate ions. This forms carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into water and carbon dioxide gas, producing the characteristic effervescence. quora.comwikipedia.orgquora.com

The proton transfer mechanism involves the dissociation of citric acid in water to release hydrogen ions, which then react with the bicarbonate ions. quora.com The presence of cations, such as the sodium ions (Na⁺) from sodium bicarbonate, can facilitate the dissociation of the bicarbonate ion. repec.orgresearchgate.netdoaj.org

Factors Influencing Bicarbonate Decomposition Pathways

The stability of sodium bicarbonate is influenced by several factors, primarily temperature and, in aqueous solutions, pH.

Thermal Decomposition:

When heated, solid sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide. stem.org.ukwikipedia.org This thermal decomposition begins at temperatures as low as 50-80°C and becomes more rapid at higher temperatures. stem.org.ukwikipedia.orgnih.gov

2 NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g)

The rate of this decomposition is significantly affected by temperature.

| Temperature (°C) | Decomposition Rate |

| 80-100 | Gradual decomposition wikipedia.org |

| 200 | Rapid decomposition wikipedia.org |

Decomposition in Aqueous Solution:

In aqueous solutions, the stability of bicarbonate is influenced by pH and temperature. Heating a solution of sodium bicarbonate will accelerate its decomposition into sodium carbonate, carbon dioxide, and water. quora.com This decomposition leads to an increase in the pH of the solution as the weaker base (bicarbonate) is converted to a stronger base (carbonate). quora.com

The stability of sodium bicarbonate solutions is also affected by storage conditions. The shelf life of sodium bicarbonate solutions is inversely related to the storage temperature. researchgate.netoup.com Studies have shown that sodium bicarbonate solutions are more stable when refrigerated. researchgate.netresearchgate.net The loss of carbon dioxide from the solution can also affect its stability, leading to a gradual increase in pH. researchgate.net

Citric Acid: Isolation, Fermentation, and Chemical Reactivity

Historical Isolation and Elucidation of Citric Acid Structure

The journey of citric acid from a sour taste in citrus fruits to a globally produced commodity is a fascinating chapter in the history of chemistry and biotechnology. Its isolation and the subsequent unraveling of its chemical structure laid the groundwork for its widespread industrial application.

The first successful isolation of citric acid is credited to the Swedish-German chemist Carl Wilhelm Scheele in 1784. gsconlinepress.comnih.gov Scheele, a pioneering figure in the history of chemistry, crystallized citric acid from lemon juice. gsconlinepress.comtandfonline.com His method involved a chemical process where he added lime (calcium hydroxide) to the lemon juice, which caused the precipitation of calcium citrate (B86180). gsconlinepress.comoup.com This insoluble salt was then separated, and by treating it with diluted sulfuric acid, Scheele was able to regenerate the citric acid in a purified, crystalline form. gsconlinepress.comtandfonline.com This fundamental extraction process remained the primary method for commercial citric acid production for over a century.

Following its isolation, citric acid became a subject of intense chemical investigation. In 1838, the renowned German chemist Justus von Liebig made significant strides in understanding its composition, confirming the presence of one hydroxyl group and three carboxyl groups within its structure. oup.comscholars.direct This was a crucial step in defining it as a tribasic acid. scielo.br The first chemical synthesis of citric acid was achieved in 1880 by Grimoux and Adam, who synthesized it from glycerol-derived 1,3-dichloroacetone. scholars.direct The IUPAC name for citric acid is 2-hydroxypropane-1,2,3-tricarboxylic acid, and its chemical formula is C₆H₈O₇. scielo.brmicrobenotes.com It can exist in an anhydrous (water-free) form or as a monohydrate. gsconlinepress.com

Carl Wilhelm Scheele's Pioneering Extraction from Citrus Fruits

Advanced Microbial Fermentation Technologies for Citric Acid Production

The dawn of the 20th century witnessed a paradigm shift in citric acid production, moving from extraction from citrus fruits to microbial fermentation. This transition was driven by the increasing demand and the need for a more economical and reliable production method. Today, over 99% of the world's citric acid is produced through microbial fermentation. scholars.direct

The potential of microorganisms to produce citric acid was first observed in 1893 by C. Wehmer, who discovered that Penicillium mold could produce the acid from sugar. gsconlinepress.comscielo.br However, these early discoveries did not lead to industrial-scale production due to issues with contamination and long fermentation times. scielo.brtandfonline.com

The breakthrough came in 1917 when American food chemist James Currie discovered that certain strains of the filamentous fungus Aspergillus niger were highly efficient producers of citric acid. gsconlinepress.comtandfonline.com Aspergillus niger quickly became the microorganism of choice for industrial citric acid production and remains so to this day. caldic.comnih.gov This is due to several advantages, including its ability to ferment a wide variety of cheap raw materials, its high yield potential, and its capacity to grow in acidic conditions (pH around 2.5-3.5), which helps to prevent contamination and inhibit the formation of unwanted by-products like oxalic and gluconic acid. gsconlinepress.comtandfonline.com

While Aspergillus niger is the dominant producer, other microorganisms, including various species of Aspergillus (such as A. awamori, A. foetidus, and A. wentii) and Penicillium (such as P. janthinellum and P. restrictum), have also been shown to produce citric acid. nih.govoup.com

The efficiency of citric acid fermentation is influenced by a multitude of factors, and extensive research has been dedicated to optimizing these conditions to maximize yield.

Substrates: A wide range of carbon sources can be utilized for citric acid production. While sucrose (B13894) and glucose are effective, the industry often relies on more economical options such as molasses, corn steep liquor, and hydrolyzed corn starch. gsconlinepress.com Agro-industrial wastes like banana peels, rice husks, and pineapple waste are also being explored as sustainable and low-cost substrates. editverse.comajol.info The quality and composition of the substrate, particularly the presence of trace metals, can significantly impact the fermentation process. gsconlinepress.com

pH and Temperature: The pH of the fermentation medium is a critical parameter. An initial low pH of around 2.0-3.5 is generally preferred as it inhibits the growth of contaminating microorganisms and the production of unwanted organic acids. tandfonline.comscielo.br The optimal temperature for Aspergillus niger growth and citric acid production is typically in the range of 28-32°C. nih.gov

Nutrient Sources: The concentration of nitrogen and phosphorus sources must be carefully controlled. High nitrogen levels can promote fungal growth at the expense of citric acid production. scielo.br Ammonium salts are often the preferred nitrogen source. scielo.br

Aeration and Agitation: Aeration is crucial as the fermentation process is aerobic. scielo.br Adequate oxygen supply is necessary for high yields. In submerged fermentation, the agitation speed also plays a role in ensuring proper mixing and oxygen distribution. atlantis-press.com

Additives: The addition of lower alcohols, such as methanol (B129727) or ethanol, has been shown to enhance citric acid production in some cases. scielo.bratlantis-press.com

The following table summarizes the optimal conditions for citric acid production using Aspergillus niger based on various studies:

| Parameter | Optimal Condition | Source |

| pH | 2.0 - 6.0 | scielo.brajol.info |

| Temperature | 27 - 35°C | editverse.comajol.info |

| Carbon Source | Sucrose, Glucose, Molasses, Fruit Wastes | gsconlinepress.comeditverse.com |

| Nitrogen Source | Ammonium salts (e.g., Ammonium Chloride, Ammonium Sulfate) | scielo.breditverse.com |

| Incubation Time | 5 - 14 days | microbenotes.comelchemy.com |

Three primary fermentation techniques are employed for the industrial production of citric acid: surface fermentation, submerged fermentation, and solid-state fermentation. Each method has its own set of advantages and disadvantages.

Surface Fermentation (SF): This is the traditional method where the fungus grows as a mycelial mat on the surface of a liquid medium in shallow trays. tandfonline.comelchemy.com While it is a simpler and less energy-intensive process, it is labor-intensive and has a higher risk of contamination. tandfonline.comnih.gov Surface fermentation is still used in some small to medium-scale operations. nih.gov

Submerged Fermentation (SmF): In this technique, the microorganism is grown in a liquid medium within a large, closed fermenter or bioreactor, with continuous agitation and aeration. microbenotes.comelchemy.com Submerged fermentation is the most common method used for large-scale industrial production, accounting for approximately 80% of the world's citric acid. nih.govmedwinpublishers.com It allows for better control of process parameters, leading to higher yields and lower contamination risks. caldic.com

Solid-State Fermentation (SSF): This method involves the growth of microorganisms on a solid, moist substrate in the absence of free-flowing water. gsconlinepress.com Agro-industrial residues are often used as substrates. scielo.br SSF is considered a cost-effective and environmentally friendly alternative, generating less wastewater. nih.gov However, scaling up the process and controlling heat transfer can be challenging. nih.gov

The following table provides a comparative analysis of the three fermentation techniques:

| Feature | Surface Fermentation (SF) | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |

| Process | Fungus grows on the liquid surface | Fungus grows suspended in liquid medium | Fungus grows on a solid, moist substrate |

| Advantages | Simple technology, low energy cost | High yield, better process control, lower contamination risk | Low-cost substrates, less wastewater, lower energy consumption |

| Disadvantages | Labor-intensive, higher contamination risk, lower yield | High capital and energy costs, foam formation | Difficult to scale up, poor heat transfer |

| Industrial Use | Small to medium-scale | Large-scale (approx. 80% of global production) | Gaining interest as a sustainable alternative |

Chemical Reactivity of Citric Acid in Complex Systems

Acidic Properties and Chelation Chemistry

Citric acid (C₆H₈O₇) is a weak organic acid and is classified as a tribasic acid, meaning it has three carboxylic acid functional groups that can donate protons in a stepwise manner. testbook.com The acidity of these protons is defined by their dissociation constants (pKa values). At 25 °C, the pKa values for the three protons are approximately 3.13, 4.76, and 6.40. laboratoriumdiscounter.nl These values indicate that solutions of citric acid can act as effective buffering agents across a pH range of about 2 to 8. wikipedia.org In biological systems, which typically have a pH of around 7, the predominant forms are the citrate ion and the mono-hydrogen citrate ion. wikipedia.org

A defining characteristic of citric acid and its conjugate base, the citrate ion, is their ability to act as excellent chelating agents. The multiple carboxylate groups can bind effectively to metal cations, forming stable chelate complexes. testbook.comfiveable.me This chelation is a result of the 'chelate effect,' where polydentate ligands (ligands that can form multiple bonds with a central metal ion) form more stable complexes than monodentate ligands. fiveable.me The stability of these metal-citrate complexes is quantified by their stability constants (log β). The higher the stability constant, the more stable the complex. mdpi.com Citrate forms strong complexes with a variety of metal ions, including divalent and trivalent cations like copper(II), iron(II), iron(III), nickel(II), and calcium(II). mdpi.comresearchgate.netcdnsciencepub.com The hydroxyl group on the citrate molecule can also deprotonate, participating in the formation of an even more stable 5-membered ring in certain complexes. interchim.fr

Table 1: Acidity Constants (pKa) of Citric Acid at 25°C An interactive table displaying the stepwise dissociation of citric acid's protons.

| Dissociation Step | pKa Value |

| pKa1 | 3.13 - 3.15 |

| pKa2 | 4.76 - 4.77 |

| pKa3 | 6.40 |

| Data sourced from multiple references. testbook.comlaboratoriumdiscounter.nlwikipedia.orgscienceofcooking.com |

Table 2: Stability Constants (logβ) of Selected Metal-Citrate Complexes An interactive table showing the stability of complexes formed between citrate and various metal ions.

| Metal Ion | Complex Species | logβ Value |

| Copper (Cu²⁺) | [Cu(Cit)]⁻ | ~6.1 |

| Nickel (Ni²⁺) | [Ni(Cit)]⁻ | ~5.19 |

| Cobalt (Co²⁺) | [Co(Cit)]⁻ | ~4.74 |

| Iron (Fe³⁺) | [Fe(Cit)] | ~11.4 |

| Calcium (Ca²⁺) | [Ca(Cit)]⁻ | ~3.2 |

| Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are indicative. researchgate.netijoer.com |

Stereochemical Considerations in Citric Acid Derivatives

Citric acid is an achiral molecule as it has a plane of symmetry. However, its central carbon atom is a prochiral center. tru.calibretexts.org This means that while the carbon itself is not a chiral center, it would become one if one of its two identical methylene (B1212753) (-CH₂COOH) groups were to be substituted. wikipedia.org These two "arms" of the citrate molecule are designated as pro-R and pro-S. tru.ca

This prochirality is of immense importance in biological chemistry because enzymes are chiral molecules and can differentiate between these two spatially distinct groups. tru.cawikipedia.org A classic example of this is seen in the citric acid cycle, where the enzyme aconitase specifically catalyzes the isomerization of citrate to isocitrate. openstax.org This reaction involves the removal of a hydroxyl group from the pro-R arm of the citrate molecule, demonstrating the stereospecificity of the enzyme. tru.ca

The stereochemistry of citric acid and its derivatives is also a critical factor in stereoselective synthesis. For instance, citric acid has been used to mediate stereoselective reactions, such as the synthesis of glycosides via the Ferrier rearrangement, where it helps in producing the α-isomer as the major product. researchgate.net The ability to control the stereochemical outcome of reactions is fundamental in the synthesis of pharmaceuticals and other bioactive molecules where only one stereoisomer possesses the desired activity.

Biochemical Significance: The Tricarboxylic Acid (Krebs) Cycle as a Central Metabolic Pathway

The cycle begins with the condensation of a four-carbon compound, oxaloacetate, with acetyl-CoA (an activated two-carbon molecule derived from the breakdown of glucose, fatty acids, and some amino acids) to form the six-carbon tricarboxylic acid, citrate. news-medical.net This initial reaction is catalyzed by the enzyme citrate synthase. walshmedicalmedia.com

Through a series of eight steps, the cycle proceeds to regenerate oxaloacetate while releasing the two carbon atoms from acetyl-CoA as carbon dioxide (CO₂). byjus.com More importantly, each turn of the cycle generates energy in the form of one molecule of ATP (or an equivalent, GTP), and captures high-energy electrons in the reduced coenzymes NADH and FADH₂. libretexts.org These electron carriers then donate their electrons to the electron transport chain, leading to the production of a large amount of ATP through oxidative phosphorylation. wikipedia.org

Table 3: Key Reactions and Enzymes of the Tricarboxylic Acid Cycle An interactive table summarizing the main steps of the Krebs Cycle.

| Step | Substrate | Enzyme | Product(s) |

| 1 | Acetyl-CoA + Oxaloacetate | Citrate Synthase | Citrate + CoA |

| 2 | Citrate | Aconitase | Isocitrate |

| 3 | Isocitrate | Isocitrate Dehydrogenase | α-Ketoglutarate + CO₂ + NADH |

| 4 | α-Ketoglutarate | α-Ketoglutarate Dehydrogenase | Succinyl-CoA + CO₂ + NADH |

| 5 | Succinyl-CoA | Succinyl-CoA Synthetase | Succinate + GTP (or ATP) + CoA |

| 6 | Succinate | Succinate Dehydrogenase | Fumarate + FADH₂ |

| 7 | Fumarate | Fumarase | Malate |

| 8 | Malate | Malate Dehydrogenase | Oxaloacetate + NADH |

| Based on information from multiple biochemical sources. news-medical.netbyjus.commicrobenotes.com |

Magnesium Sulfate: Mineralogical Origins and Industrial Chemistry

Discovery and Mineralogical Forms of Magnesium Sulfate (B86663)

Magnesium sulfate is a chemical compound that occurs naturally in various forms. The most common hydrated forms found in nature are epsomite and kieserite. fao.org

Natural Occurrence and Characterization of Epsomite (Heptahydrate) and Kieserite (Monohydrate)

Epsomite (MgSO₄·7H₂O) , also known as Epsom salt, is the heptahydrate form of magnesium sulfate. wikipedia.org It was first identified in the mineral waters of Epsom, England. esdm.go.id Epsomite typically forms as efflorescence on the walls of caves through the deposition of materials from saline springs. esdm.go.id For it to exist, it requires arid regions or dry cave environments that protect it from moisture, which would otherwise cause it to dissolve. esdm.go.id While it occurs naturally, the quantities are limited for large-scale commercial use. usda.gov Epsomite belongs to the orthorhombic crystal system. ugr.es

Kieserite (MgSO₄·H₂O) is the monohydrate form of magnesium sulfate and is commonly found in marine evaporite deposits. fao.org These deposits are the remnants of ancient oceans that have evaporated and are now located deep underground. usda.gov It is a significant component of evaporitic potassium-magnesium salt deposits. wikipedia.org Kieserite is mined from these geologic deposits, particularly in Germany. usda.gov Unlike epsomite, kieserite is less soluble in cold water. esdm.go.id

The following table summarizes the key characteristics of Epsomite and Kieserite:

| Characteristic | Epsomite | Kieserite |

|---|---|---|

| Chemical Formula | MgSO₄·7H₂O | MgSO₄·H₂O |

| Hydration State | Heptahydrate | Monohydrate |

| Common Name | Epsom Salt | - |

| Natural Occurrence | Efflorescence on cave walls, saline springs esdm.go.id | Marine evaporite deposits fao.org |

| Crystal System | Orthorhombic ugr.es | Monoclinic wikipedia.org |

| Solubility in Cold Water | Freely soluble fao.org | Slowly soluble fao.org |

Industrial Chemical Production Methods for Magnesium Sulfate

Several industrial methods are employed to produce magnesium sulfate, catering to various purity requirements and applications.

Manufacturing from Mineralogical Sources: Dissolution and Crystallization of Kieserite

A primary industrial method for producing magnesium sulfate, particularly the heptahydrate form (epsomite), involves the use of the mineral kieserite. fao.orgwikipedia.org The process begins with dissolving kieserite in hot water. fao.orgrsc.orgyftchemical.com Following dissolution, the solution undergoes crystallization. rsc.org The resulting crystals are then separated from the remaining liquid (mother liquor) through centrifugation, dried, and sieved to obtain the final product. fao.orgrsc.org This method is also a source for producing Epsom salt (MgSO₄·7H₂O) for applications requiring high solubility. usda.gov

Synthesis via Reaction of Magnesium Oxides or Carbonates with Sulfuric Acid

Magnesium sulfate can be synthesized through the reaction of magnesium-containing compounds with sulfuric acid. chemicalbook.com

From Magnesium Oxide: Magnesium oxide (magnesia), which can be obtained from the thermal decomposition of magnesium hydroxide (B78521) or magnesite ore, is reacted with sulfuric acid. fao.orgrsc.orgscribd.com The resulting magnesium sulfate solution is then subjected to evaporation and recrystallization to obtain purified magnesium sulfate crystals. rsc.orgchemicalbook.com The chemical equation for this reaction is: MgO + H₂SO₄ → MgSO₄ + H₂O scribd.com

From Magnesium Carbonate: Magnesium carbonate (magnesite) is reacted directly with sulfuric acid. yftchemical.comyoutube.com This reaction produces magnesium sulfate, water, and carbon dioxide gas, which is observed as effervescence. youtube.com Once the reaction is complete, the excess unreacted magnesium carbonate is filtered out, and the magnesium sulfate solution is evaporated to yield solid magnesium sulfate. youtube.com The chemical equation for this reaction is: MgCO₃ + H₂SO₄ → MgSO₄ + H₂O + CO₂ wikipedia.org

Extraction and Purification from Brine and Industrial Waste Streams

Magnesium sulfate can also be extracted from various liquid sources.

From Brine: Seawater and other brines are natural sources of magnesium ions. fao.orgepa.gov One method involves precipitating magnesium hydroxide from the brine by adding an alkali. wikipedia.orgwaterworld.com This magnesium hydroxide is then reacted with sulfuric acid to form a magnesium sulfate solution. wikipedia.orgwaterworld.com Ethanol can be used in a multi-step process to first remove calcium impurities as calcium sulfate and then precipitate high-purity magnesium sulfate. waterworld.com Another historical process involves mixing brine with caustic lime and a soluble sulfate, followed by treatment with carbonic acid to form and then crystallize magnesium sulfate. google.com

From Industrial Waste Streams: Industrial wastewater, such as that from flue gas desulfurization or the rare earth industry, can contain magnesium and sulfate ions. researchgate.netrsc.org Technologies like precipitation, membrane filtration (such as reverse osmosis and nanofiltration), and eutectic freezing crystallization are used to recover magnesium sulfate from these streams. researchgate.netnetsolwater.com For instance, in the jarosite method, iron impurities are precipitated out, allowing for the purification of magnesium sulfate. Eutectic freezing can be used to simultaneously crystallize ice and magnesium sulfate from industrial solutions. researchgate.net

Chemical Characterization of Hydration States and Anhydrous Forms

Magnesium sulfate can exist in various hydration states, each with distinct properties, as well as in an anhydrous form. wikipedia.org

The different known hydrates of magnesium sulfate include:

Monohydrate (MgSO₄·H₂O) wikipedia.org

Dihydrate (MgSO₄·2H₂O) wikipedia.org

Trihydrate (MgSO₄·3H₂O) wikipedia.org

Tetrahydrate (MgSO₄·4H₂O) wikipedia.org

Pentahydrate (MgSO₄·5H₂O) wikipedia.org

Hexahydrate (MgSO₄·6H₂O) wikipedia.org

Heptahydrate (MgSO₄·7H₂O) wikipedia.org

Enneahydrate (MgSO₄·9H₂O) wikipedia.org

Undecahydrate (MgSO₄·11H₂O) wikipedia.org

The stability of these hydrates is dependent on temperature and humidity. ugr.esusra.edud-nb.info For example, epsomite (heptahydrate) is stable below approximately 48°C, while hexahydrate is stable between roughly 48°C and 68°C, and kieserite (monohydrate) is stable at temperatures above 68°C. ugr.es The transition between the hexahydrate and heptahydrate forms is reversible. usda.gov

Anhydrous magnesium sulfate (MgSO₄) is a white, crystalline solid. wikipedia.orgcamachem.com It is produced by heating the hydrated forms to remove the water of crystallization. fao.org For instance, heating the heptahydrate form to 200-300°C will yield the anhydrous form. fao.org Anhydrous magnesium sulfate is hygroscopic, meaning it readily absorbs moisture from the air, and is commonly used as a drying agent (desiccant) in organic synthesis. wikipedia.orgcamachem.com It decomposes at temperatures above 1124°C. byjus.com

The following table details the properties of the most common forms of magnesium sulfate:

| Property | Anhydrous (MgSO₄) | Monohydrate (Kieserite) | Heptahydrate (Epsomite) |

|---|---|---|---|

| Molar Mass (g/mol) | 120.366 wikipedia.org | 138.38 fao.org | 246.47 fao.org |

| Appearance | White crystalline solid/powder wikipedia.orgumd.edu | Almost white salt fao.org | Brilliant colorless crystals or white powder fao.org |

| Density (g/cm³) | 2.66 wikipedia.org | 2.445 wikipedia.org | 1.68 wikipedia.org |

| Melting Point (°C) | 1124 (decomposes) byjus.comumd.edu | - | - |

| Solubility in Water | Highly soluble camachem.combyjus.com | Slowly soluble fao.org | Freely soluble fao.org |

Table of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Magnesium Sulfate | MgSO₄ |

| Magnesium Sulfate Monohydrate (Kieserite) | MgSO₄·H₂O |

| Magnesium Sulfate Heptahydrate (Epsomite) | MgSO₄·7H₂O |

| Magnesium Oxide | MgO |

| Magnesium Carbonate | MgCO₃ |

| Sulfuric Acid | H₂SO₄ |

| Magnesium Hydroxide | Mg(OH)₂ |

| Carbon Dioxide | CO₂ |

| Water | H₂O |

| Ethanol | C₂H₅OH |

| Calcium Sulfate | CaSO₄ |

| Caustic Lime (Calcium Hydroxide) | Ca(OH)₂ |

| Carbonic Acid | H₂CO₃ |

Controlled Dehydration and Rehydration Processes

Magnesium sulfate can exist in various hydrated forms, with the number of water molecules (n) in its structure (MgSO₄·nH₂O) ranging from 1 to 11. wikipedia.org The most common form is the heptahydrate (MgSO₄·7H₂O), also known as Epsom salt. wikipedia.org The dehydration and rehydration of these forms are complex processes influenced by temperature, water vapor pressure, and the presence of other substances. researchgate.netcdnsciencepub.com

The stability of magnesium sulfate hydrates is highly dependent on temperature and relative humidity. researchgate.netresearchgate.net Lower temperatures generally favor the more hydrated forms. researchgate.net For instance, magnesium sulfate heptahydrate is stable in moist air at temperatures below 48°C. fao.org However, in dry air, it can lose water to form the hexahydrate. fao.org Further heating can lead to the formation of the monohydrate at temperatures above 68°C and eventually the anhydrous form between 200°C and 300°C. fao.org

The process of dehydration is not always a simple, stepwise removal of water molecules. Studies have shown that the dehydration of epsomite (heptahydrate) can lead to the formation of amorphous phases before recrystallizing into lower hydrates. usra.edutno.nl For example, thermogravimetric analysis reveals that the more hydrated forms like epsomite, hexahydrite, and starkeyite (tetrahydrate) release water in a continuous manner as temperature increases. usra.edu The dehydration of epsomite initially involves the loss of one water molecule to form hexahydrate. mineralogicalrecord.com

Controlling the dehydration process is crucial in industrial applications. For example, a fluidized bed system can be used to dry hydrated crystalline magnesium sulfate by carefully controlling the temperature and relative humidity of a gaseous medium to remove surface moisture without affecting the waters of hydration. google.com Specifically, for magnesium sulfate heptahydrate, the bed temperature is maintained below approximately 48°C to prevent the loss of a water molecule of hydration. google.com

Rehydration processes are equally complex and are influenced by factors such as relative humidity. The hydration of anhydrous magnesium sulfate or lower hydrates is an exothermic reaction. For instance, the hydration of magnesium sulfate monohydrate (kieserite) to heptahydrate can occur, but often the hexahydrate is formed as a primary product. d-nb.info Complete rehydration to the heptahydrate may require specific conditions, such as relative humidity levels above that of the hexahydrate's stability point. d-nb.info Studies on the dehydration and rehydration of epsomite have identified different pathways for these phase transitions, which can be influenced by the presence of other minerals. epa.gov

The table below summarizes the temperature-dependent phase transitions of some common magnesium sulfate hydrates.

| Hydrate Form | Transition Condition | Resulting Form |

| MgSO₄·7H₂O (Epsomite) | Heating above 48°C in dry air | MgSO₄·6H₂O (Hexahydrite) |

| MgSO₄·7H₂O (Epsomite) | Heating above 68°C | MgSO₄·H₂O (Monohydrate) |

| MgSO₄·7H₂O (Epsomite) | Heating to 200-300°C | Anhydrous MgSO₄ |

| MgSO₄·11H₂O (Meridianiite) | Temperature above 2°C | MgSO₄·7H₂O + Saturated Solution |

Crystallization Kinetics of Magnesium Sulfate Hydrates

The study of crystallization kinetics provides insights into the rates and mechanisms of crystal formation from a solution or a vitreous (amorphous) state. For magnesium sulfate, this is particularly relevant for its industrial production and its potential presence in various natural environments.

Research has shown that brines of magnesium sulfate can form vitreous (glass-like) salt hydrates when frozen. researchgate.net The crystallization of these vitreous hydrates into crystalline forms, such as meridianiite (MgSO₄·11H₂O), has been studied by annealing them at specific temperatures (195–225 K). researchgate.net The rate of this transformation can be monitored using techniques like Raman spectroscopy. researchgate.net An Arrhenius analysis of this process yielded an activation energy of 60 ± 9 kJ mol⁻¹, which suggests that the transformation from a vitreous to a crystalline state is not spontaneous at very low temperatures. researchgate.netnasa.gov

The crystallization of magnesium sulfate from aqueous solutions is influenced by several factors, including supersaturation, temperature, and stirring rate. iwaponline.comresearchgate.net Supersaturation, which is the state of a solution containing more of the dissolved material than could be dissolved by the solvent under normal circumstances, is a key driver for crystallization. Studies on the cooling crystallization of magnesium sulfate have determined optimal conditions for achieving a high yield of pure magnesium sulfate heptahydrate crystals. iwaponline.comresearchgate.net For example, one study found that with an initial temperature of 50°C, a final temperature of 20°C, a stirring rate of 300 rpm, and a cooling rate of 6°C/h, a crystal yield of 78% could be achieved. iwaponline.com

The morphology of the resulting crystals is also affected by the crystallization conditions. For instance, the crystal morphology of magnesium sulfate heptahydrate tends to become more acicular (needle-like) as the level of supersaturation increases. iwaponline.com

The kinetics of crystallization can be described by models such as the Avrami model, which relates the fraction of transformed volume to time. Studies on the crystallization of magnesium sulfate monohydrate at high temperatures (200-230°C) have shown that the data fits the Avrami model well, indicating that the reaction is controlled by nucleation and growth. sci-hub.se

The following table presents data on the crystallization of magnesium sulfate monohydrate at different temperatures.

| Temperature (°C) | Supersaturation | Maximum Crystallization (%) after 5 hours |

| 200 | 1.17 | 27.4 |

| 210 | 1.29 | 33.4 |

| 230 | 1.64 | 41.6 |

This data indicates that as the temperature and consequently the supersaturation increase, the extent of crystallization also increases. sci-hub.se

The Chemistry of Effervescence in Multi Component Systems

Fundamental Chemical Principles of Gas Evolution in Acid-Base Reactions

The effervescence observed in Andrew's Liver Salt is primarily the result of a chemical reaction between an acid and a bicarbonate source in the presence of a solvent. mdpi.com This reaction is a cornerstone of many pharmaceutical and food technologies.

Stoichiometric Relationships in Carbon Dioxide Release from Bicarbonates and Organic Acids

The primary active components in the effervescent reaction of this compound are citric acid (C₆H₈O₇) and sodium bicarbonate (NaHCO₃). nemkontrol.com.trbrainly.com Citric acid, a tribasic organic acid, reacts with sodium bicarbonate, a basic salt, to produce sodium citrate (B86180), water, and carbon dioxide gas. The balanced chemical equation for this reaction is:

H₃C₆H₅O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g) scribd.comscientificelectronicarchives.org

The reaction can be understood as a two-step process. First, the acid-base neutralization occurs, forming carbonic acid (H₂CO₃). stackexchange.com This is followed by the rapid decomposition of the unstable carbonic acid into water and carbon dioxide gas, which is observed as fizzing. stackexchange.com

Kinetics and Thermodynamics of Effervescent Formulations

The speed and energetics of the effervescent reaction are critical for the product's performance. These are influenced by several physical and chemical factors.

Reaction Rate Modulators: Influence of Particle Morphology, Temperature, and Residual Moisture Content

The rate of the effervescent reaction is not constant and can be modulated by several factors:

Particle Morphology: The surface area of the reactants plays a significant role in the reaction rate. sciencebuddies.org Smaller particle sizes lead to a larger surface area available for the reaction, resulting in a faster rate of effervescence. scribd.comprezi.com Conversely, larger particles will dissolve and react more slowly, prolonging the fizzing action. hermes-pharma.com The morphology of the granules, including their size and shape, can be controlled during the manufacturing process to achieve a desired dissolution profile. hermes-pharma.com

Temperature: The temperature of the water used to dissolve the salt can affect the rate of reaction. nih.gov Generally, higher temperatures increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, and thus a faster reaction rate. Studies on tablet disintegration have shown that higher temperatures can lead to significantly faster disintegration times. nih.gov The ideal temperature for the disintegration and dissolution process of effervescent tablets is typically set between 15 to 25 °C. scientificelectronicarchives.org

Residual Moisture Content: The stability of the effervescent powder is highly dependent on the absence of moisture. e3s-conferences.org Any residual moisture within the formulation can initiate a premature reaction between the citric acid and sodium bicarbonate, leading to a loss of effervescence and clumping of the powder. humanjournals.com For this reason, the manufacturing of effervescent products is often carried out in humidity-controlled environments. hermes-pharma.com The hygroscopic nature of citric acid makes it particularly susceptible to absorbing moisture from the air, which can trigger an uncontrollable autocatalytic chain reaction with sodium bicarbonate. acs.org

Enthalpic and Entropic Considerations in Effervescent Disintegration

The effervescent reaction of citric acid and sodium bicarbonate is an interesting case from a thermodynamic perspective. The dissolution of the solid reactants in water and the subsequent chemical reaction involve changes in both enthalpy (ΔH) and entropy (ΔS).

The spontaneity of the reaction is governed by the change in Gibbs free energy (ΔG), which is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS. msjchem.com For a reaction to be spontaneous, ΔG must be negative. The large positive entropy change from the production of CO₂ gas contributes significantly to making ΔG negative, thus driving the reaction forward once initiated by water. quora.com

Advanced Formulation Science of Effervescent Granules and Tablets

The production of a stable and effective effervescent product like this compound involves more than simply mixing the raw ingredients. Advanced formulation science is employed to create granules with specific properties.

Granulation is a key process in the manufacturing of effervescent products, which transforms fine powders into more easily processable, free-flowing granules. manufacturingchemist.com This is crucial for ensuring a homogeneous distribution of the active ingredients and for controlling the reaction rate. hermes-pharma.com

Several granulation techniques can be used:

Wet Granulation: This traditional method involves the addition of a liquid binder to the powder mixture to form granules. etflin.com While effective, it requires careful control to prevent premature effervescence. quora.com

Dry Granulation: This method avoids the use of liquid binders and instead uses compaction to form granules. kenkyugroup.org It is often preferred for moisture-sensitive formulations. manufacturingchemist.com

Advanced Granulation Technologies: Modern manufacturing employs sophisticated techniques to enhance stability and performance.

TOPO™ Vacuum Granulation: This patented technology stabilizes moisture-sensitive components by modifying the surface of the reactive acidic components, creating a protective layer that ensures they only react rapidly in water. manufacturingchemist.comtabletscapsules.com

Continuous Flow (CF) Granulation: A high-throughput development of the TOPO technology, allowing for large-scale, economical production of stable effervescent granules. manufacturingchemist.comhermes-pharma.com

The choice of excipients, such as binders and lubricants, is also critical. For instance, hydrophilic binders like polyvinylpyrrolidone (B124986) (PVP) can facilitate water penetration into the tablet pores, accelerating the effervescent reaction. etflin.com The physical properties of the granules, such as their size distribution and flowability, are carefully controlled to ensure consistent product quality. researchgate.net

Granulation Methodologies: Dry and Wet Granulation Techniques for Effervescent Blends

Granulation is a critical process in the manufacture of multi-component effervescent systems like this compound. It involves the agglomeration of fine powder particles to form larger, free-flowing granules. kenkyugroup.orguomustansiriyah.edu.iq This process is essential for improving powder flowability, ensuring a homogeneous distribution of active ingredients and excipients, reducing dust, and enhancing the stability of the final product by minimizing the surface area available for interaction between reactive components. hermes-pharma.comhermes-pharma.com For effervescent blends, which contain reactive acidic and alkaline components, the choice of granulation method is paramount to prevent premature initiation of the effervescent reaction. pharmtech.com The two primary approaches are dry granulation and wet granulation. hermes-pharma.com

Dry Granulation

Dry granulation consolidates powders without the use of liquids, making it a suitable method for moisture-sensitive materials like effervescent mixtures. hermes-pharma.compharmtech.comaun.edu.eg The process relies on mechanical pressure to compact and densify the powder particles. The main techniques are slugging and roller compaction. kenkyugroup.orgresearchgate.net

Slugging: In this method, the powder blend is compressed into large, flat tablets known as "slugs" using a heavy-duty tablet press. aun.edu.egresearchgate.netpharmapproach.com These slugs are then milled and screened to produce granules of the desired size. aun.edu.egpharmapproach.com

Roller Compaction: This is a more common and continuous method where the powder is fed between two counter-rotating rollers that apply extreme pressure to compact it into a dense ribbon or sheet. hermes-pharma.comresearchgate.netpharmapproach.com The compacted material is then milled to form granules. hermes-pharma.com

Dry granulation is often preferred for effervescent products as it circumvents the risk of premature reaction by avoiding solvents and eliminates the need for a costly and time-consuming drying step. hermes-pharma.compharmtech.com However, it may not be ideal for all effervescent formulations, particularly highly reactive ones, because the components are compacted without a passivation step, which can compromise long-term stability. hermes-pharma.com

Wet Granulation

Wet granulation involves the addition of a liquid binder to the powder mixture to facilitate agglomeration. aun.edu.eggea.com This method is challenging for effervescent systems because the presence of water can trigger the acid-base reaction. gea.commdpi.com Consequently, specialized techniques have been developed to adapt wet granulation for these sensitive formulations.

Separate Granulation: A common strategy is to granulate the acidic (e.g., citric acid) and alkaline (e.g., sodium bicarbonate) components in two separate processes. pharmtech.comtientuan.com.vn The two sets of granules are then dried independently before being blended together. tientuan.com.vn This physical separation minimizes contact between the reactive agents until they are mixed with water by the end-user.

Fusion Method (Reaction-Limited Granulation): This technique utilizes a minimal amount of water to initiate a controlled, pre-effervescent reaction. pharmtech.comgea.com Often, the water of crystallization from an ingredient like citric acid monohydrate is released by heating (around 80-100°C). uomustansiriyah.edu.iqresearchgate.netpharmapproach.com This released water acts as the granulation fluid, creating a moist mass that can be granulated. uomustansiriyah.edu.iqpharmtech.comresearchgate.net The process is a self-catalyzing "avalanche" reaction that must be precisely stopped at a specific point by drying to remove the water. gea.com

Advanced Techniques: Modern advancements include TOPO vacuum granulation, a patented technology that uses a vacuum to allow for lower drying temperatures. This process modifies the surface of the reactive acid particles, creating a less reactive passivated layer that enhances stability while ensuring rapid reaction in water. hermes-pharma.comhermes-pharma.com Steam granulation is another novel approach that uses steam instead of liquid water as the binder, which can lead to more uniform granules and shorter processing times. aun.edu.egresearchgate.net

| Technique | Description | Advantages for Effervescent Blends | Disadvantages for Effervescent Blends |

|---|---|---|---|

| Dry Granulation (General) | Consolidates powders using mechanical force without liquids. aun.edu.eg | Avoids premature effervescent reaction; no drying step required. pharmtech.com | May require specialized equipment (roller compactor); may not be suitable for highly reactive blends without passivation. hermes-pharma.com |

| Slugging | Powder is compressed into large tablets ("slugs") and then milled. pharmapproach.com | Uses conventional tablet press equipment. | Produces more dust; potential for non-uniform granules. |

| Roller Compaction | Powder is compressed between two rollers into a continuous ribbon, then milled. hermes-pharma.com | Continuous process; high throughput; good for heat-sensitive materials. hermes-pharma.com | Requires specialized roller compactor equipment. pharmapproach.com |

| Wet Granulation (General) | Uses a liquid binder to agglomerate powder particles. aun.edu.eg | Produces stronger, more uniform granules. | Risk of initiating effervescent reaction; requires a drying step. gea.commdpi.com |

| Separate Granulation | Acidic and alkaline components are granulated separately and then blended. tientuan.com.vn | Effectively prevents premature reaction. tientuan.com.vn | More complex and time-consuming process with multiple steps. |

| Fusion Method | Uses released water of crystallization from an ingredient (e.g., citric acid monohydrate) as the granulating fluid. uomustansiriyah.edu.iqresearchgate.net | No external water is needed. researchgate.net | Reaction can be difficult to control; can result in lower CO2 content and weaker tablets. researchgate.net |

| TOPO Vacuum Granulation | Patented wet granulation under vacuum that passivates the surface of acid components. hermes-pharma.com | Creates highly stable, moisture-resistant granules with excellent compressibility. hermes-pharma.comhermes-pharma.com | Patented technology, may be less accessible. |

Chemical Compatibility and Stability of Active Ingredients and Excipients within Effervescent Matrices

The chemical stability of an effervescent product like this compound is fundamentally dependent on preventing the premature reaction between its acidic and basic components. impactfactor.org The primary active ingredients in this formulation are citric acid (the acid), sodium hydrogen carbonate (the base, also known as sodium bicarbonate), and magnesium sulphate. onehealthng.comwikipedia.orgmedicines.ie Sucrose (B13894) is also included as an excipient. onehealthng.comwelzo.com

The core challenge to stability is the presence of moisture. impactfactor.org The effervescent reaction between citric acid and sodium bicarbonate is initiated by even trace amounts of water, which acts as a catalyst. impactfactor.org Furthermore, water is a byproduct of the reaction itself, leading to an autocatalytic chain reaction that, once started, is difficult to halt. gea.comimpactfactor.org Therefore, manufacturing and storage conditions must be meticulously controlled to minimize humidity, with a relative humidity of 25% or less at 25°C often being required. pharmapproach.comtaylorandfrancis.com

Component Interactions and Stability:

Citric Acid and Sodium Bicarbonate: The interaction between these two compounds is the basis of effervescence. impactfactor.org To ensure stability in the solid state, they must be kept physically separated from a reactive environment. Granulation plays a key role by reducing the accessible surface area for interaction. hermes-pharma.com The choice between anhydrous citric acid and citric acid monohydrate also impacts stability; the anhydrous form is less hygroscopic, while the monohydrate can be used strategically in fusion granulation methods. impactfactor.org

Excipients: The presence of sucrose, a common excipient, can also influence stability due to its own hygroscopic nature. welzo.com It can absorb atmospheric moisture, which could then become available to initiate the effervescent reaction.

Strategies to enhance stability focus on controlling moisture and limiting the interaction of reactive components. This includes using raw materials with very low moisture content, employing granulation techniques that passivate ingredients or keep them separate, and utilizing protective packaging that provides a barrier against atmospheric humidity. hermes-pharma.comimpactfactor.org

| Component | Chemical Name | Role | Stability Considerations |

|---|---|---|---|

| Citric Acid | 2-hydroxypropane-1,2,3-tricarboxylic acid | Acid Source | Reacts with base in the presence of water. impactfactor.org Anhydrous form is less hygroscopic. impactfactor.org Can be passivated via TOPO granulation to improve stability. hermes-pharma.com |

| Sodium Bicarbonate | Sodium hydrogen carbonate | Base (Alkali) Source | Reacts with acid in the presence of water to produce CO2. impactfactor.org Stability is highly dependent on moisture control. impactfactor.org |

| Magnesium Sulphate | Magnesium sulfate (B86663) | Active Ingredient | Generally stable but can be hygroscopic, potentially introducing moisture into the system. nih.gov |

| Sucrose | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | Excipient (Sweetener) | Hygroscopic nature can negatively impact the stability of the effervescent system by attracting moisture. welzo.com |

Mechanisms of Tablet Disintegration Induced by Gas Formation

The rapid disintegration of an effervescent tablet or the dispersion of a powder like this compound is a direct result of the chemical reaction that produces carbon dioxide gas. taylorandfrancis.comlfatabletpresses.com This process is a hallmark of effervescent dosage forms, designed to quickly dissolve the active ingredients into a solution before administration. taylorandfrancis.comnumberanalytics.com

The mechanism is initiated when the product comes into contact with water. etflin.com The key components, a solid organic acid (citric acid) and an alkali metal bicarbonate (sodium bicarbonate), dissolve and subsequently react. taylorandfrancis.com

The underlying chemical reaction is as follows: H₃C₆H₅O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g) impactfactor.orgnumberanalytics.com (Citric Acid + Sodium Bicarbonate → Sodium Citrate + Water + Carbon Dioxide)

The disintegration process is driven by several interrelated physical phenomena powered by this reaction:

Gas Generation and Internal Pressure: The rapid evolution of carbon dioxide gas within the porous structure of the tablet is the primary driver of disintegration. wisdomlib.org As gas is produced in the pores, it creates significant internal pressure that exerts force on the surrounding solid matrix. wisdomlib.org This pressure mechanically overcomes the binding forces holding the granules together, causing the tablet to break apart. impactfactor.orgetflin.com

Wetting and Penetration: Water must first penetrate the tablet matrix to dissolve the reactants. The efficiency of this wetting process influences the speed at which the effervescent reaction can begin throughout the tablet. etflin.com

Mechanical Disruption and Dispersion: The vigorous release of CO₂ bubbles creates intense micro-turbulence. numberanalytics.cometflin.com This bubbling action physically scours the tablet's surface and helps to carry disintegrating particles away, exposing fresh surfaces for reaction and dissolution. etflin.com This ensures a rapid and uniform breakdown of the formulation, preventing issues like floating or incomplete dissolution that can occur with poorly formulated products. etflin.comscientificelectronicarchives.org

Ultimately, the combination of internal pressure from gas generation and the mechanical agitation from bubble release causes the tablet to rapidly disintegrate, first into the granules from which it was compressed, and then into fine particles that can quickly dissolve, forming a homogenous solution. lfatabletpresses.comscientificelectronicarchives.org This entire process is typically designed to be complete within five minutes. scientificelectronicarchives.org

Advanced Analytical Chemistry Methodologies for Multi Component Effervescent Compounds

Spectroscopic and Chromatographic Techniques for Component Separation and Identification

The simultaneous quantification of active ingredients and excipients in effervescent formulations is crucial for quality control. A variety of spectroscopic and chromatographic methods are employed for this purpose, offering high sensitivity and selectivity.

Quantitative Determination of Sodium Bicarbonate, Citric Acid, and Magnesium Sulfate (B86663) in Mixtures

The accurate quantification of the primary components of Andrew's Liver Salt—sodium bicarbonate, citric acid, and magnesium sulfate—in a mixture necessitates methods that can handle the chemical complexity and potential interferences.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of individual components. For a mixture containing organic acids and inorganic salts, reversed-phase HPLC is often utilized. researchgate.net A C18 column can be employed with a mobile phase consisting of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile, to achieve separation. researchgate.netnih.gov The detection of citric acid can be performed using a UV detector, typically at a low wavelength, or with a more specific detector like a refractive index (RI) detector. The analysis of inorganic ions like sodium and magnesium can be accomplished using ion chromatography (IC) with a conductivity detector. researchgate.net

Ion Chromatography (IC): IC is particularly well-suited for the analysis of inorganic salts like magnesium sulfate and sodium bicarbonate. The separation is based on ion-exchange principles, and suppressed conductivity detection provides high sensitivity for these ions. researchgate.net For the simultaneous analysis of anions (sulfate, bicarbonate, and citrate), an anion-exchange column is used, while a cation-exchange column is used for cations (sodium and magnesium).

Spectroscopic Methods:

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy offers a rapid and non-destructive method for the quantitative analysis of components in solid dosage forms. nih.gov It relies on the differential absorption of NIR radiation by the sample's constituents. By developing a calibration model using a set of standards with known concentrations, the composition of unknown samples can be determined. nih.gov

Titrimetric Methods: Classical titrimetric methods can also be employed for the quantification of the acid-base components. Sodium bicarbonate can be assayed by titration with a standard acid. Citric acid can be determined by titration with a standard base. Magnesium sulfate can be analyzed by complexometric titration with EDTA. However, these methods may require prior separation steps to avoid interferences in a complex mixture.

Table 1: Comparison of Analytical Techniques for Component Quantification

| Analytical Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC | Differential partitioning between a stationary and mobile phase. researchgate.net | High resolution, sensitivity, and specificity for organic acids. researchgate.netnih.gov | May require separate methods for inorganic salts; can be time-consuming. researchgate.net |

| Ion Chromatography | Ion-exchange separation followed by conductivity detection. researchgate.net | Excellent for inorganic ions and organic acids. researchgate.net | Can have matrix interference effects. |

| NIR Spectroscopy | Vibrational overtone and combination band absorption. nih.gov | Rapid, non-destructive, no sample preparation required. nih.gov | Requires robust calibration model development; less sensitive for minor components. |

| Titrimetry | Neutralization or complexation reaction to a defined endpoint. | Cost-effective, simple instrumentation. | Less specific in complex mixtures, may require separation. |

Methodologies for Assessing Chemical Stability and Degradation Pathways within Formulations

The stability of effervescent formulations is a critical quality attribute, as the components are inherently reactive, especially in the presence of moisture. gmpinsiders.comimpactfactor.org Assessing chemical stability involves subjecting the product to various environmental conditions to identify potential degradation pathways. gmpinsiders.com

The primary degradation pathway in an effervescent product like this compound is the premature reaction between the acid (citric acid) and the carbonate source (sodium bicarbonate) initiated by moisture. impactfactor.org This leads to a loss of effervescence and can affect the product's performance. tjpr.org

Key Degradation Reactions:

Acid-Base Reaction: 3NaHCO₃ + C₆H₈O₇ → Na₃C₆H₅O₇ + 3H₂O + 3CO₂

Hydrolysis: Moisture can lead to the hydrolysis of components.

Analytical Techniques for Stability Assessment:

Stress Testing: Formulations are exposed to elevated temperature and humidity to accelerate degradation. gmpinsiders.com

HPLC and IC: These methods are used to quantify the loss of active ingredients and the formation of degradation products over time. researchgate.netresearchgate.net

Gas Chromatography (GC): The amount of carbon dioxide lost due to premature reaction can be measured by headspace GC.

Moisture Content Analysis: Karl Fischer titration is a standard method for determining the water content in the formulation, as moisture is a critical factor in stability. mdpi.com

Advanced Techniques for Effervescence Characterization

The effervescent reaction is the defining characteristic of these products. Advanced analytical techniques are used to characterize the kinetics and profile of gas evolution and tablet disintegration.

Real-time Gas Evolution Measurement and Kinetics

Understanding the rate and extent of carbon dioxide evolution is essential for optimizing the formulation and ensuring a consistent consumer experience.

Gas Evolution Apparatus: A modified Chittick apparatus or a custom-designed gas evolution apparatus connected to a pressure transducer can be used to measure the volume of CO₂ generated over time. tjpr.org This allows for the determination of the reaction kinetics, including the rate constant and the total amount of gas evolved. chemrxiv.orgnih.gov

Thermal Conductivity Detectors: These detectors can provide real-time measurement of CO₂ concentration during the carbonation process. researchgate.net

Disintegration Profile Analysis and Rheological Studies of Effervescent Solutions

The disintegration of the tablet and the properties of the resulting solution are important for performance.

Disintegration Testers: Standard pharmaceutical disintegration testers are used to determine the time it takes for the tablet to break apart completely in water. mdpi.comresearchgate.net The disintegration time is a key quality control parameter. rsc.org

Imaging Techniques: High-speed imaging and techniques like Synchrotron Radiation X-ray Tomographic Microscopy (SRXTM) can be used to visualize the disintegration process and the internal structural changes of the tablet matrix as it hydrates and effervesces. nih.gov These imaging methods reveal information about the porosity and microstructure of the gel layer that forms around the tablet. nih.gov

Table 2: Techniques for Effervescence Characterization

| Parameter | Technique | Information Obtained |

|---|---|---|

| Gas Evolution | Modified Chittick Apparatus, Gas Evolution Apparatus tjpr.org | Rate and total volume of CO₂ evolution, reaction kinetics. chemrxiv.orgnih.gov |

| Disintegration Time | Disintegration Tester mdpi.comresearchgate.net | Time for complete tablet disintegration. rsc.org |

| Structural Changes | Digital Microscopy, SEM, SRXTM nih.gov | Visualization of gel layer formation, porosity, and matrix erosion. nih.gov |

| Solution Properties | Rheometer researchgate.netnih.gov | Viscosity and flow behavior of the final solution. researchgate.netnih.gov |

Historical and Contemporary Approaches in the Analysis of Carbonates and Organic Acids in Complex Matrices

The analysis of carbonates and organic acids has evolved significantly over time.

Historical Methods: Early methods for analyzing carbonates and organic acids relied heavily on gravimetric and titrimetric techniques. For instance, carbonates were often determined by measuring the weight loss after acidification, which releases carbon dioxide. Organic acids were titrated with standard bases. researchgate.net While foundational, these methods often lacked the specificity and sensitivity required for complex mixtures.

Contemporary Methods: Modern analytical chemistry has introduced a suite of instrumental techniques that provide much greater accuracy, precision, and efficiency.

Chromatographic techniques like HPLC and IC have become the methods of choice for separating and quantifying individual organic acids and inorganic ions in complex matrices. researchgate.netresearchgate.net

Spectroscopic methods such as NIR and Raman spectroscopy are increasingly used for rapid, non-destructive analysis, particularly in process analytical technology (PAT) for monitoring manufacturing processes in real-time. nih.gov

Hyphenated techniques , such as liquid chromatography-mass spectrometry (LC-MS), offer unparalleled sensitivity and specificity for identifying and quantifying trace-level components and degradation products. nih.gov

The evolution of these analytical methods has enabled a more thorough understanding and stringent quality control of complex formulations like this compound, from raw material testing to final product stability assessment.

Q & A

Basic Question: How can researchers determine the chemical composition and purity of Andrew's liver salt using standardized analytical techniques?

Methodological Answer:

To characterize the composition and purity of this compound, employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Quantify active ingredients (e.g., sodium bicarbonate, citric acid) and detect impurities. Ensure calibration with certified reference standards .

- Nuclear Magnetic Resonance (NMR): Confirm molecular structure and identify unknown byproducts. For novel compounds, provide full spectral data in supplementary materials .

- Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal stability, critical for reproducibility in dissolution studies .

- Purity Criteria: Report mass balance (>98% for pharmacopeial-grade materials) and validate methods per ICH guidelines. Include raw data tables in supplementary files, specifying instrument models and software versions .

Basic Question: What experimental models are appropriate for assessing the gastrointestinal effects of this compound?

Methodological Answer:

- In Vitro Models: Use Caco-2 cell monolayers to simulate intestinal permeability. Measure transepithelial electrical resistance (TEER) and quantify ion transport via Ussing chambers .

- Ex Vivo Models: Isolate rodent intestinal tissue to study motility responses. Normalize data against baseline electrolyte concentrations .

- In Vivo Models: Conduct dose-response studies in murine models, monitoring pH changes via telemetric capsules. Include negative controls (e.g., saline) and positive controls (e.g., omeprazole) .

- Data Presentation: Tabulate results with mean ± SEM, highlighting statistical significance (p < 0.05) using ANOVA .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data on this compound's mechanism of action?

Methodological Answer:

Address discrepancies through systematic approaches:

- Comparative Meta-Analysis: Aggregate data from preclinical studies (e.g., receptor-binding assays, enzyme inhibition assays). Use funnel plots to identify publication bias .

- Dose-Response Reevaluation: Test conflicting hypotheses (e.g., pH-dependent vs. receptor-mediated effects) using gradient pH buffers and knockout animal models .

- Mechanistic Profiling: Apply phosphoproteomics to identify signaling pathways altered by the formulation. Cross-validate findings with transcriptomic datasets .

- Conflict Resolution Framework: Apply Shaw’s contradiction analysis (Table 1.2) to prioritize hypotheses based on experimental feasibility and clinical relevance .

Advanced Question: What methodologies are recommended for studying the long-term metabolic impacts of this compound in vivo?

Methodological Answer:

- Longitudinal Cohort Design: Administer the salt to rodents for 6–12 months, with quarterly blood panels (e.g., liver enzymes, bicarbonate levels). Include pair-fed controls to isolate dietary confounders .

- Isotopic Tracing: Use ¹³C-labeled sodium bicarbonate to track metabolic flux via LC-MS. Compare incorporation rates into TCA cycle intermediates .